5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide
Overview
Description
5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core with various functional groups, including benzamido, sulfamoyl, and dichloro substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of benzene to form nitrobenzene, followed by reduction to produce aniline.
Acylation: Aniline undergoes acylation with benzoyl chloride to form benzamide.
Sulfonation: The benzamide is then sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.
Chlorination: The final step involves the chlorination of the aromatic ring using chlorine gas or a chlorinating agent to introduce the dichloro substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of signal transduction or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-benzamidophenyl)sulfamoyl]-2-bromo-N-phenylbenzamide
- 5-[(4-benzamidophenyl)sulfamoyl]-2-chloro-N-phenylbenzamide
Uniqueness
5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and sulfamoyl groups enhances its potential as a versatile reagent and therapeutic agent compared to its analogs.
Properties
IUPAC Name |
5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N3O4S/c27-22-16-23(28)24(15-21(22)26(33)30-18-9-5-2-6-10-18)36(34,35)31-20-13-11-19(12-14-20)29-25(32)17-7-3-1-4-8-17/h1-16,31H,(H,29,32)(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXQBLUSECOQQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C(=O)NC4=CC=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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